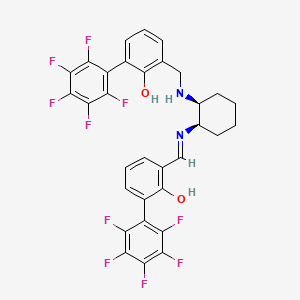
cis-1,2-Diaminocyclohexanesalalenligand
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The Berkessel ligand, developed by Albrecht Berkessel’s laboratory, is a chiral ligand known for its application in catalytic enantioselective epoxidation of non-conjugated terminal double bonds using hydrogen peroxide as the oxidant . This ligand is particularly notable for its ability to provide a one-step route to enantiopure epoxides, which are important intermediates in the synthesis of bioactive compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The Berkessel ligand is synthesized through a multi-step process involving the reaction of cis-1,2-diaminocyclohexane with pentafluorobenzaldehyde to form the corresponding Schiff base. This intermediate is then reacted with titanium isopropoxide to yield the final ligand . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and the reactions are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for the Berkessel ligand are not widely documented, the synthesis generally follows the laboratory-scale procedures with potential scaling up involving larger reaction vessels and more efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms could be explored to enhance the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
The Berkessel ligand primarily undergoes catalytic reactions, particularly in the field of asymmetric epoxidation. It facilitates the oxidation of terminal olefins to form enantiopure epoxides . The ligand can also be involved in hydroxylation reactions, where it catalyzes the enantioselective hydroxylation of benzylic C-H bonds .
Common Reagents and Conditions
Oxidation Reactions: Hydrogen peroxide is commonly used as the oxidant in the presence of titanium isopropoxide and the Berkessel ligand.
Hydroxylation Reactions: Hydrogen peroxide is also used as the oxidant for hydroxylation reactions, with the Berkessel ligand and titanium complex serving as the catalyst.
Major Products
Wissenschaftliche Forschungsanwendungen
The Berkessel ligand has a wide range of applications in scientific research:
Wirkmechanismus
The Berkessel ligand exerts its effects through the formation of a chiral titanium complex, which facilitates the enantioselective oxidation of substrates. The ligand coordinates to the titanium center, creating a chiral environment that induces the selective formation of one enantiomer over the other . The molecular targets include terminal olefins and benzylic C-H bonds, and the pathways involved are primarily oxidative in nature .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Jacobsen’s Catalyst: Another chiral ligand used for asymmetric epoxidation, but it typically requires more complex reaction conditions and has lower recyclability compared to the Berkessel ligand.
Sharpless Epoxidation Catalyst: Widely used for asymmetric epoxidation, but it often involves the use of more hazardous reagents and has a narrower substrate scope compared to the Berkessel ligand.
Uniqueness
The Berkessel ligand is unique due to its high enantioselectivity, recyclability, and the use of hydrogen peroxide as a green oxidant . It simplifies the synthesis of enantiopure epoxides and benzylic alcohols, making it a valuable tool in both academic and industrial settings .
Eigenschaften
Molekularformel |
C32H22F10N2O2 |
|---|---|
Molekulargewicht |
656.5 g/mol |
IUPAC-Name |
2-[[[(1S,2R)-2-[[2-hydroxy-3-(2,3,4,5,6-pentafluorophenyl)phenyl]methylideneamino]cyclohexyl]amino]methyl]-6-(2,3,4,5,6-pentafluorophenyl)phenol |
InChI |
InChI=1S/C32H22F10N2O2/c33-21-19(22(34)26(38)29(41)25(21)37)15-7-3-5-13(31(15)45)11-43-17-9-1-2-10-18(17)44-12-14-6-4-8-16(32(14)46)20-23(35)27(39)30(42)28(40)24(20)36/h3-8,11,17-18,44-46H,1-2,9-10,12H2/t17-,18+/m1/s1 |
InChI-Schlüssel |
NLJCGFOPEQFWQJ-MSOLQXFVSA-N |
Isomerische SMILES |
C1CC[C@H]([C@H](C1)NCC2=C(C(=CC=C2)C3=C(C(=C(C(=C3F)F)F)F)F)O)N=CC4=C(C(=CC=C4)C5=C(C(=C(C(=C5F)F)F)F)F)O |
Kanonische SMILES |
C1CCC(C(C1)NCC2=C(C(=CC=C2)C3=C(C(=C(C(=C3F)F)F)F)F)O)N=CC4=C(C(=CC=C4)C5=C(C(=C(C(=C5F)F)F)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Hydroxy-6h-benzo[7]annulen-6-one](/img/structure/B11940663.png)
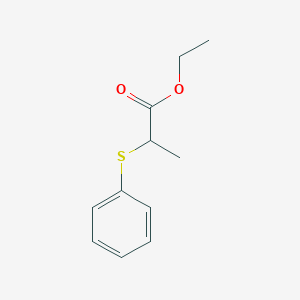
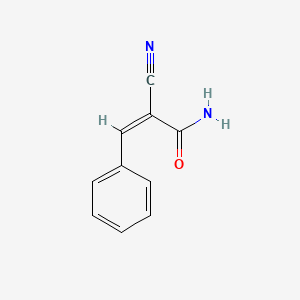


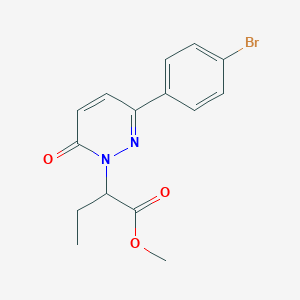

![N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide](/img/structure/B11940714.png)

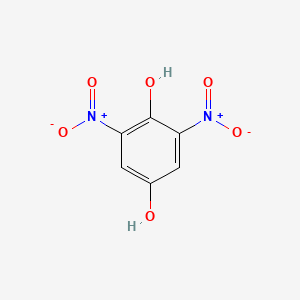
![2-Cyano-3-[1-(4-fluoro-benzyl)-1H-indol-3-yl]-N-furan-2-ylmethyl-acrylamide](/img/structure/B11940724.png)


